molecular formula C5H9NO3 B108959 (R)-Morpholine-2-carboxylic acid CAS No. 1212396-52-5

(R)-Morpholine-2-carboxylic acid

Cat. No. B108959
M. Wt: 131.13 g/mol
InChI Key: FYCRNRZIEVLZDO-SCSAIBSYSA-N
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Description

(R)-Morpholine-2-carboxylic acid is a chiral compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound has been synthesized through different routes, including enzyme-catalyzed kinetic resolution and other chemical methods, to obtain its enantiopure form .

Synthesis Analysis

The synthesis of (R)-Morpholine-2-carboxylic acid has been achieved through enantioselective methods. One notable approach is the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which provides a highly selective pathway to obtain both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids . Another method involves the reaction of dimethoxyacetaldehyde and serine methyl ester, although this route is more relevant to the synthesis of morpholine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel morpholine derivative, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was structurally elucidated using UV, FT-IR, 1H, and 13C NMR spectroscopy. Density Functional Theory (DFT) calculations were also employed to analyze the molecule's electronic structure and potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

Morpholine-2-carboxylic acid derivatives have been used as intermediates in the synthesis of various compounds. For example, they have been elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system with potential applications in medicinal chemistry . Additionally, morpholine-2-carboxylic acid has been used in the synthesis of reboxetine analogs, which are of interest due to their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-2-carboxylic acid derivatives have been explored through experimental and computational methods. The study of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed insights into its polarizability, hyperpolarizabilities, and thermal behavior, which are important for understanding its stability and reactivity . The synthesis and properties of morpholinylamide of N(R)-1-ephedrinylacetic acid also contribute to the understanding of morpholine derivatives' physical and chemical characteristics .

Scientific Research Applications

  • Enantioselective Synthesis and Analogs : (R)-Morpholine-2-carboxylic acid has been used in enantioselective synthesis. For instance, Fish et al. (2009) demonstrated the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which were then efficiently converted to reboxetine analogs (Fish et al., 2009).

  • Diastereoselective Synthesis : Penso et al. (2012) reported diastereoselective protocols for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives, highlighting the control of C2-C3 relative stereochemistry in these compounds (Penso et al., 2012).

  • Synthesis in Peptidomimetic Chemistry : Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating its compatibility with solid-phase peptide synthesis, thus enabling its application in peptidomimetic chemistry (Sladojevich et al., 2007).

  • Formation of Complex Chemical Structures : King and Martin (1991) described the synthesis of novel 2-morpholine carboxylic acid derivatives, which were further elaborated to create complex structures like 1-aza-4-oxabicyclo[3.3.1]nonan-6-one (King & Martin, 1991).

  • Complexation with Palladium : Efimenko et al. (2019) investigated the complexation of palladium halocarboxylates with morpholine, leading to the formation of novel palladium complexes with protonated morpholine as the cation (Efimenko et al., 2019).

  • Polymer Chemistry Applications : Veld et al. (1992) synthesized morpholine-2,5-dione derivatives with various protected functional groups, used in the ring-opening copolymerization to create polyesteramides with protected pendant functional groups (Veld et al., 1992).

  • Hydrogen-Bonded Polymeric Structures : Smith and Lynch (2016) explored the use of the morpholinium cation in salt formation, particularly in metal complex stabilization, leading to the formation of hydrogen-bonded polymeric structures (Smith & Lynch, 2016).

  • Corrosion Inhibition : Agarwal and Landolt (1998) studied the influence of electrolyte anions on the efficiency of carboxylic acid-based inhibitors for steel in neutral solutions, using N-ethyl-morpholine salts of aromatic carboxylic acids (Agarwal & Landolt, 1998).

  • Biological Relevance and Synthesis : Wijtmans et al. (2004) discussed the biological relevance of C-substituted morpholines, their synthesis, and important applications in other syntheses (Wijtmans et al., 2004).

  • Imaging Probe for Angiogenesis : Bianchini et al. (2012) reported on a (125)I-labeled morpholine-based RGD-cyclopentapeptide targeting α(v)β(3) positive tumors, suggesting its role in future therapeutic strategies (Bianchini et al., 2012).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely5. However, the search results do not provide specific safety and hazard information for “®-Morpholine-2-carboxylic acid”.


Future Directions

The future directions of research on a compound can include new applications, improvements in synthesis methods, and more67. However, the search results do not provide specific information on the future directions of research on “®-Morpholine-2-carboxylic acid”.


Relevant Papers
The search results do not provide specific papers relevant to “®-Morpholine-2-carboxylic acid”. However, you can use academic databases or tools like Connected Papers8 to find and explore academic papers related to your topic of interest.


properties

IUPAC Name

(2R)-morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRNRZIEVLZDO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424929
Record name (R)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Morpholine-2-carboxylic acid

CAS RN

1212396-52-5
Record name (R)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Moni, F De Moliner, S Garbarino, J Saupe… - Frontiers in …, 2018 - frontiersin.org
An Ugi multicomponent reaction with chiral cyclic amino acids, benzyl isocyanide and cyclic ketones (or acetone) has been exploited as key step for the generation of peptidomimetics. …
Number of citations: 11 www.frontiersin.org

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